

Yadanzioside C: A Technical Whitepaper on its Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: Yadanzioside C

Cat. No.: B15592139

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Abstract

Yadanzioside C, a naturally occurring quassinoid glycoside isolated from the seeds of *Brucea javanica*, has emerged as a compound of significant interest in the field of pharmacology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Yadanzioside C**. With established antileukemic and potential anti-tuberculosis properties, this molecule presents a promising scaffold for further investigation and drug development. This document details its molecular characteristics, summarizes key biological data in structured tables, and outlines relevant experimental methodologies to facilitate further research.

Chemical Structure and Physicochemical Properties

Yadanzioside C is classified as a quassinoid, a group of bitter-tasting, highly oxygenated triterpenoid derivatives. Its core structure is a complex polycyclic lactone, characteristic of this class of compounds, with a glycosidic linkage.

Table 1: Chemical and Physical Properties of **Yadanzioside C**

Property	Value	Source
CAS Number	95258-16-5	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₃₄ H ₄₆ O ₁₇	--INVALID-LINK--
Molecular Weight	726.73 g/mol	--INVALID-LINK--
Appearance	Powder	--INVALID-LINK--
Source	Seeds of Brucea javanica	--INVALID-LINK--
Purity (HPLC)	≥98%	--INVALID-LINK--
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	--INVALID-LINK--
Storage	2-8°C, sealed, in a ventilated, dry environment	--INVALID-LINK--

Spectral Data

While a specific public repository for the detailed ¹³C-NMR spectral data of **Yadanzioside C** is not readily available, the general characteristics of quassinoids can be inferred. The ¹³C-NMR spectrum of a quassinoid typically displays signals in the range of 0-220 ppm. Key resonances include those for carbonyl carbons (170-220 ppm), olefinic and aromatic carbons (110-150 ppm), carbons attached to oxygen (50-70 ppm), and aliphatic carbons (10-40 ppm). The presence of a glycosidic moiety would introduce additional signals in the region characteristic of sugar carbons.

Biological Activities and Therapeutic Potential

Yadanzioside C has demonstrated significant biological activities, primarily in the areas of oncology and infectious diseases.

Antileukemic Activity

Yadanzioside C has been identified as having antileukemic properties. While specific IC₅₀ values for **Yadanzioside C** against various leukemia cell lines are not detailed in the currently

available public literature, several related yadanziosides and quassinoids from *Brucea javanica* have shown potent cytotoxic effects against murine leukemia cell lines such as P-388. The antileukemic activity of this class of compounds has been a subject of research for several decades.

Table 2: Reported Biological Activities of **Yadanzioside C** and Related Compounds

Compound	Biological Activity	Cell Line/Target	Key Findings	Source
Yadanzioside C	Antileukemic	-	Reported to have antileukemic activity.	--INVALID-LINK--
Yadanzioside C	Anti-tuberculosis (potential)	InhA enzyme (in silico)	Shows potential to inhibit the InhA enzyme of <i>Mycobacterium tuberculosis</i> .	--INVALID-LINK--
Bruceoside D	Anti-tuberculosis	<i>Mycobacterium tuberculosis</i>	Showed low in vitro activity (7% inhibition at 12.5 µg/ml).	--INVALID-LINK--
Quassinoids (general)	Cytotoxic	Various cancer cell lines	Potent cytotoxic effects against a range of cancer cells.	--INVALID-LINK--

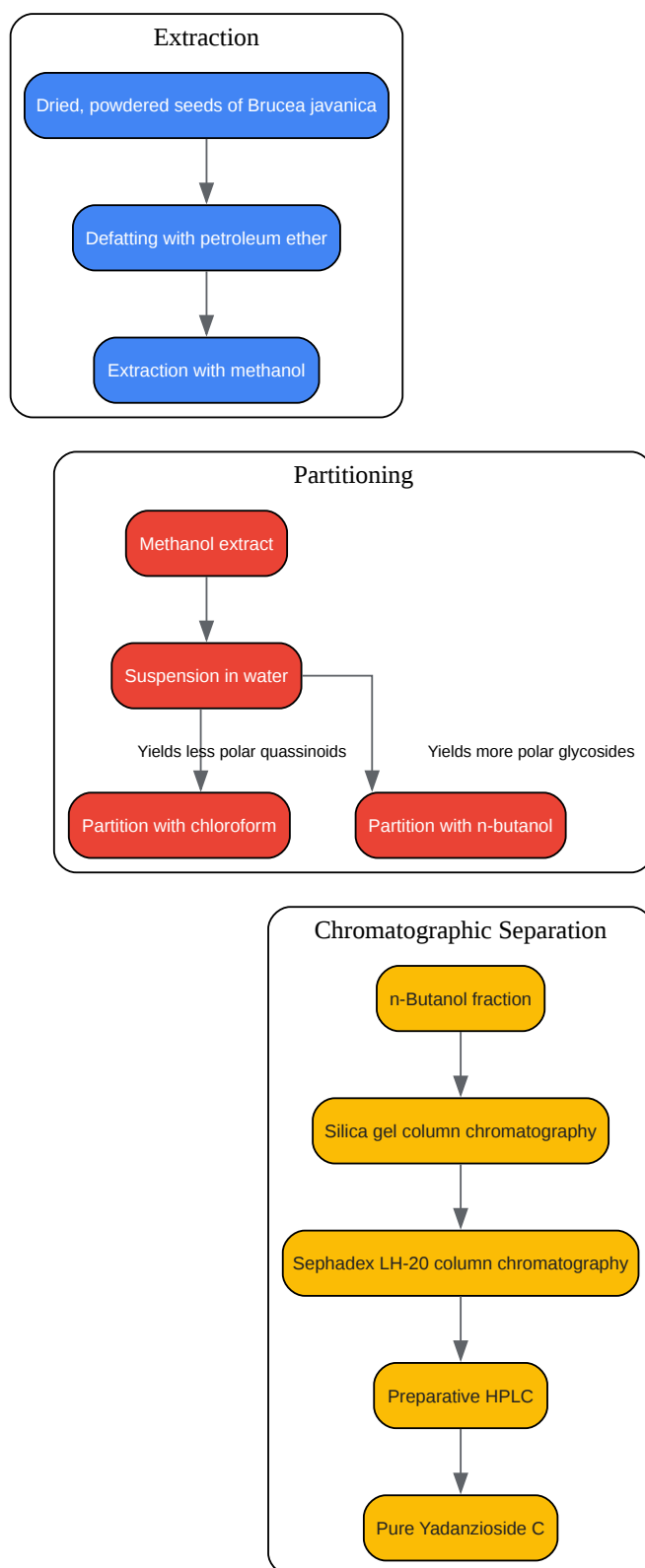
Anti-tuberculosis Potential

In silico studies have suggested that **Yadanzioside C** may act as an anti-tuberculosis agent by inhibiting the InhA enzyme of *Mycobacterium tuberculosis*[1][2]. The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the mycobacterial fatty acid synthesis pathway and a well-established target for anti-TB drugs. While experimental validation of this activity is pending, these computational findings provide a strong rationale for further investigation.

Experimental Methodologies

Isolation of Yadanzioside C from *Brucea javanica*

A general procedure for the isolation of quassinoid glycosides from the seeds of *Brucea javanica* involves the following steps. It is important to note that specific details for **Yadanzioside C** may vary.

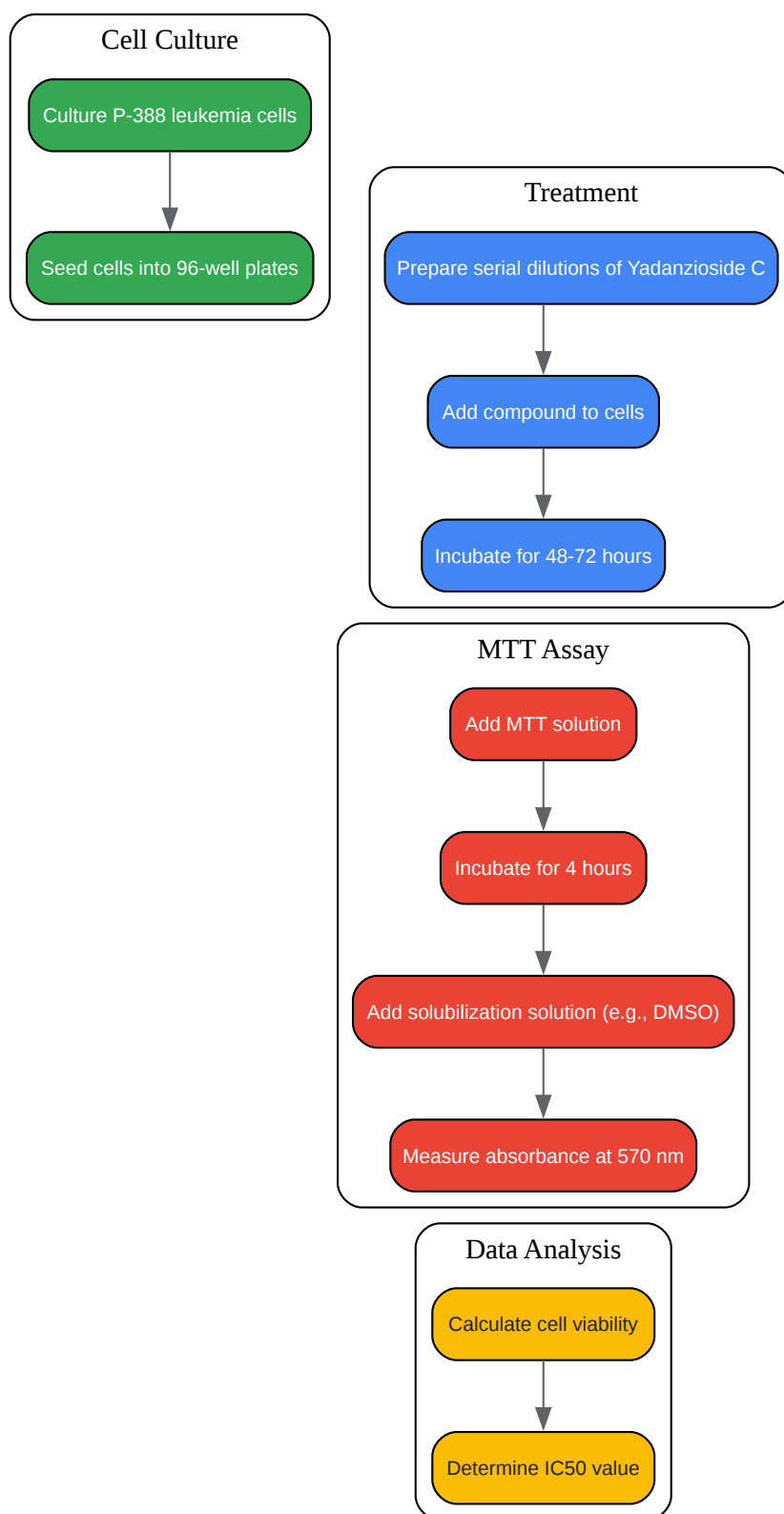


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Figure 1. General workflow for the isolation of **Yadanzioside C**.

Antileukemic Activity Assay (General Protocol)

The cytotoxic activity of **Yadanzioside C** against leukemia cell lines, such as P-388, can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.



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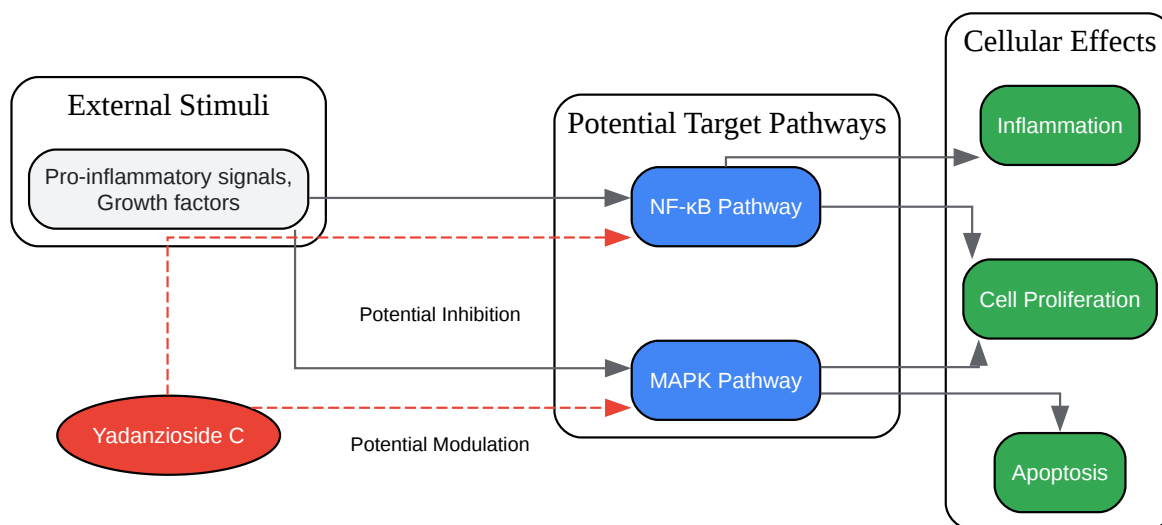
Figure 2. Workflow for determining antileukemic activity using an MTT assay.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which **Yadanzioside C** exerts its biological effects have not yet been fully elucidated. However, the activities of other quassinoids and natural products with similar biological profiles often involve the modulation of key cellular signaling pathways such as NF- κ B and MAPK.

- **NF- κ B Pathway:** The NF- κ B signaling cascade is a critical regulator of inflammation, cell survival, and proliferation. Inhibition of this pathway is a common mechanism for the anti-cancer effects of many natural products.
- **MAPK Pathway:** The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this pathway is frequently observed in cancer.

Further research is required to determine if **Yadanzioside C** directly or indirectly modulates these or other signaling pathways to exert its antileukemic and other potential therapeutic effects.



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Figure 3. Plausible signaling pathways potentially modulated by **Yadanzioside C**.

Conclusion and Future Directions

Yadanzioside C is a promising natural product with demonstrated antileukemic activity and in silico evidence for anti-tuberculosis potential. Its complex chemical structure offers a unique scaffold for medicinal chemistry efforts aimed at developing novel therapeutic agents. Future research should focus on:

- **Comprehensive Biological Profiling:** Elucidating the IC₅₀ values of **Yadanzioside C** against a broader panel of cancer cell lines and clinically relevant strains of *Mycobacterium tuberculosis*.
- **Mechanism of Action Studies:** Investigating the specific molecular targets and signaling pathways modulated by **Yadanzioside C** to understand its mode of action.
- **Structural Elucidation:** Detailed NMR and other spectroscopic analyses to confirm its structure and stereochemistry unequivocally.
- **Synthetic Studies:** Development of a total synthesis or semi-synthetic routes to enable the generation of analogues with improved potency and pharmacokinetic properties.

The information compiled in this technical guide serves as a foundation for researchers to build upon in their exploration of the therapeutic potential of **Yadanzioside C**.

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